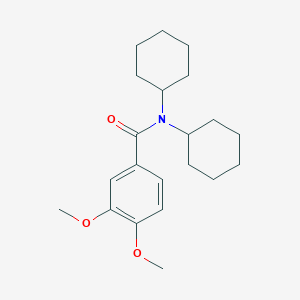![molecular formula C17H15F3N2O B5800681 N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5800681.png)
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as TFMQ, is a chemical compound that has gained much attention in the scientific community due to its potential applications in various research fields. TFMQ is a quinoline derivative that has shown promising results in biological studies, including its use as a fluorescent probe for imaging studies.
Wissenschaftliche Forschungsanwendungen
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide has been used in various research applications due to its fluorescent properties. It has been used as a probe for imaging studies, including the detection of reactive oxygen species and mitochondrial membrane potential. N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide has also been used in the study of protein-protein interactions and as a tool for identifying potential drug targets.
Wirkmechanismus
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to involve the formation of a complex with metal ions, such as copper and iron. This complex formation leads to the generation of a fluorescent signal, which can be detected and measured.
Biochemical and Physiological Effects:
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have low toxicity in vitro and in vivo studies. It has been used in cell culture studies and animal models without any significant adverse effects. N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to localize to the mitochondria, making it a potential tool for studying mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide is its fluorescent properties, which make it a valuable tool for imaging studies. It is also relatively easy to synthesize, making it a cost-effective option for research applications. One limitation of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide is its limited water solubility, which can make it difficult to use in aqueous solutions. Additionally, N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide has a short half-life in vivo, which can limit its use in animal studies.
Zukünftige Richtungen
There are several future directions for research involving N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide. One potential area of study is the development of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide-based sensors for the detection of metal ions. N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide could also be used in the study of mitochondrial function and dysfunction, as well as in the development of potential therapeutics for mitochondrial diseases. Additionally, N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide could be used in the study of protein-protein interactions and in the identification of potential drug targets.
Synthesemethoden
The synthesis of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide involves the reaction of 3-(trifluoromethyl)aniline with 3,4-dihydroquinolin-2(1H)-one in the presence of a catalyst. The reaction yields N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide as a white solid, which can be purified through recrystallization. The synthesis of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide is relatively simple and can be performed on a large scale, making it a viable option for research applications.
Eigenschaften
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c18-17(19,20)13-7-3-8-14(11-13)21-16(23)22-10-4-6-12-5-1-2-9-15(12)22/h1-3,5,7-9,11H,4,6,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTANCIYEEZZREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Trifluoromethyl)phenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5800612.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800620.png)



![4-methoxy-3-nitrobenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5800663.png)
![N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5800667.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800673.png)
![5-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5800675.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800694.png)
